Stereochemical Identity and Chiral Purity: (2R,3R) vs. (2R,3S) Epoxide Diastereomers
CAS 135270-13-2 bears the specific (2R,3R) absolute configuration at the oxirane ring, which distinguishes it from the (2R,3S)-epoxide (CAS 127000-90-2, Efinaconazole Impurity 7) and the (2S,3R)-epoxide (CAS 135270-07-4). The (2R,3R)-epoxide is the direct precursor in the synthesis of efinaconazole: ring-opening with 4-methylenepiperidine yields the API with retention of the (2R,3R) configuration at the carbon backbone [1]. In contrast, the (2R,3S)-epoxide is a process-related impurity that forms via epimerization and leads to the inactive (2R,3S)-diastereomer of efinaconazole upon aminolysis. Commercially available reference standards of CAS 135270-13-2 are supplied with certified purity of ≥98% by HPLC and are accompanied by full spectroscopic characterization (¹H NMR, ¹³C NMR, MS) and chiral HPLC or polarimetric data confirming enantiomeric excess (e.g., specific optical rotation [α]D²⁰ reported by vendors) . The (2R,3S)-isomer is typically offered at lower purity (≥95%) and may require additional purification before use as a primary reference standard .
| Evidence Dimension | Stereochemical configuration and reference standard purity |
|---|---|
| Target Compound Data | (2R,3R)-epoxide; CAS 135270-13-2; Purity ≥98% (HPLC) as certified reference standard |
| Comparator Or Baseline | (2R,3S)-epoxide (CAS 127000-90-2); Purity typically ≥95% (HPLC) ; (2S,3R)-epoxide (CAS 135270-07-4) |
| Quantified Difference | Target compound (2R,3R) is the stereospecific efinaconazole precursor; minimum 3% higher certified purity versus the (2R,3S) diastereomer; distinct optical rotation values (vendor-reported) confirm configurational identity |
| Conditions | Vendor Certificate of Analysis (CoA); HPLC purity at 210–254 nm; polarimetry or chiral HPLC for enantiomeric excess |
Why This Matters
Procuring the correct stereoisomer is non-negotiable for ANDA impurity method validation: using the wrong diastereomer misidentifies the impurity profile and can cause regulatory rejection.
- [1] Patent US 20160355500 A1. Intermediate compounds and process for the preparation of efinaconazole. Step (d): epoxidation to form 1-((2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (6). View Source
